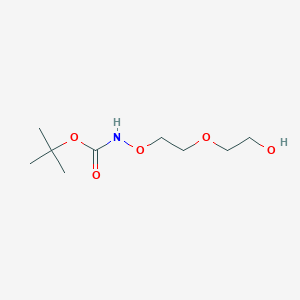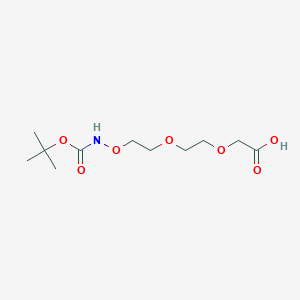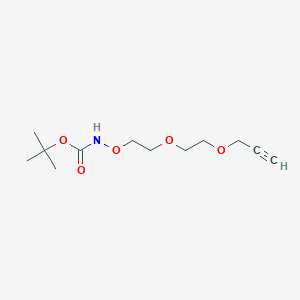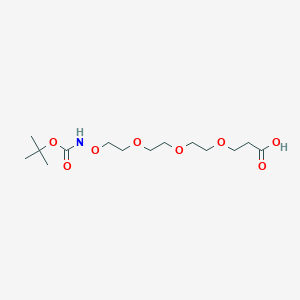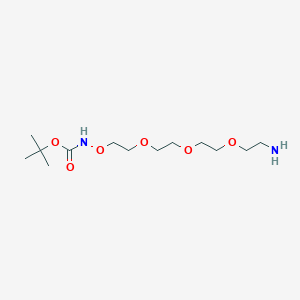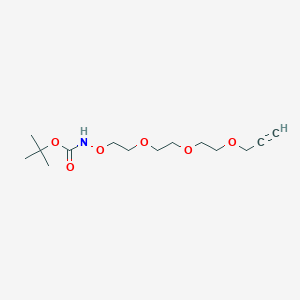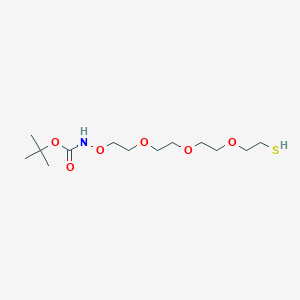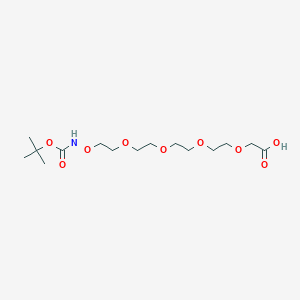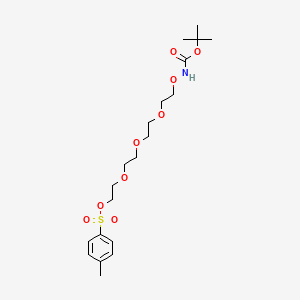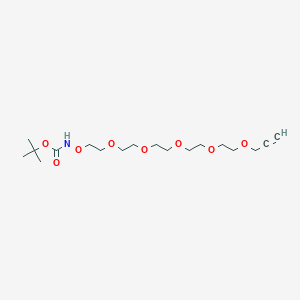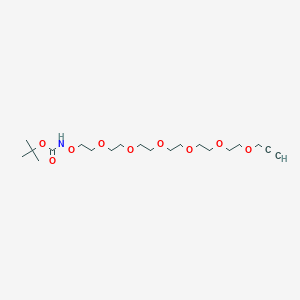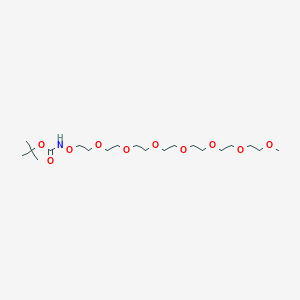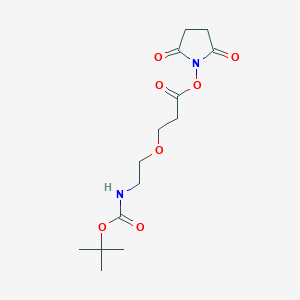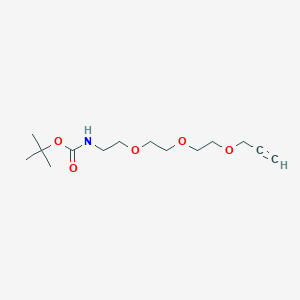
TDPAM02
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TDPAM02 is Potent Dimeric Positive Allosteric Modulator at the Ligand-Binding Domain of the GluA2 Receptor. TDPAM02 shows nanomolar potency at GluA2.
Wissenschaftliche Forschungsanwendungen
Mechanisms and Effects of Transcranial Direct Current Stimulation
A study highlights the use of transcranial direct current stimulation (tDCS) in enhancing vigilance and attention in healthy individuals, which can accelerate training and support learning. The research also discusses the potential of tDCS in clinical populations, emphasizing the importance of safety protocols. Dosage optimization and individualized interventions are suggested to reduce variability in outcomes (Giordano et al., 2017).
Transdisciplinarity in Research
Transdisciplinary research (TDR), particularly in the field of health and sustainability, is explored in several studies. These papers discuss how TDR fosters collaboration across various disciplines and societal actors to address complex problems. The methodology involves knowledge integration, participatory approaches, and the development of innovative solutions (Berger-González et al., 2016), (Zierhofer & Burger, 2007).
Effects of tDCS on Executive Functions
Research on the impact of tDCS on executive functions, particularly cognitive flexibility, reveals the interaction of genetic factors like the COMT Val158Met polymorphism. This indicates the role of individual genetic profiles in determining the behavioral effects of tDCS (Plewnia et al., 2013).
Noninvasive Human Brain Stimulation
Noninvasive brain stimulation techniques, including tDCS, are discussed for their potential in cognitive neuroscience, neurophysiology, psychiatry, and neurology. These techniques allow for neurostimulation and neuromodulation, pointing towards their applications in diagnostics and therapy (Wagner et al., 2007).
Laser-Driven Nuclear Physics
The use of high-power lasers in nuclear physics, specifically at ELI-NP, demonstrates the application of laser-driven nuclear physics (LDNP) in understanding nuclear reactions and properties. This research area is significant for advancing knowledge in astrophysics and nuclear science (Negoita et al., 2016).
Eigenschaften
CAS-Nummer |
2231101-34-9 |
|---|---|
Produktname |
TDPAM02 |
Molekularformel |
C22H26N4O4S2 |
Molekulargewicht |
474.594 |
IUPAC-Name |
6,6'-(ethane-1,2-diyl)bis(4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) |
InChI |
InChI=1S/C22H26N4O4S2/c27-31(28)21-9-3-15(11-19(21)25(13-23-31)17-5-6-17)1-2-16-4-10-22-20(12-16)26(18-7-8-18)14-24-32(22,29)30/h3-4,9-12,17-18,23-24H,1-2,5-8,13-14H2 |
InChI-Schlüssel |
TVWVZMLPANTKEA-UHFFFAOYSA-N |
SMILES |
O=S(C1=C2C=C(CCC3=CC=C(S(NCN4C5CC5)(=O)=O)C4=C3)C=C1)(NCN2C6CC6)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TDPAM02; TDPAM-02; TDPAM 02; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



